molecular formula C26H26ClN3O3S2 B2825166 Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1163149-46-9

Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride

Cat. No. B2825166
CAS RN: 1163149-46-9
M. Wt: 528.08
InChI Key: CZDZRKQANPLKNQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazol-2-yl group, an isopropyl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a carbamoyl group. These groups are likely to contribute to the compound’s reactivity and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the benzo[d]thiazol-2-yl and tetrahydrothieno[2,3-c]pyridin-2-yl groups suggests that the compound may have aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carbamoyl group could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carbamoyl group could influence the compound’s solubility .

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with structural similarities to Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride have been synthesized through complex chemical reactions. For instance, the synthesis of thiosemicarbazides, triazoles, and Schiff bases has been reported, involving reactions starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate. These compounds exhibited antihypertensive α-blocking activity with low toxicity, indicating their potential in medicinal chemistry research (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Another study focused on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, showcasing a scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives (Ruano, Fajardo, & Martín, 2005).

Potential Applications in Drug Development

The structural complexity of these compounds lends itself to potential applications in drug development. For example, a novel hepatoprotective agent, YH439, was synthesized and tested for its chemoprotective activity against the carcinogen benzo[a]pyrene, suggesting its potential as a chemopreventive agent (Surh, Shlyankevich, Lee, & Yoo, 1996). Another study explored the synthesis of methyl 2‐[bis(acetyl)ethenyl]aminopropenoate for preparing fused heterocyclic systems, which could have implications in the development of new therapeutic agents (Selič & Stanovnik, 1997).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds with similar structures have been found to have anti-inflammatory, antitumor, and other types of biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could explore the synthesis of this compound, its reactivity, and its potential uses in medicine or other fields .

properties

IUPAC Name

methyl 4-[[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2.ClH/c1-15(2)29-13-12-18-21(14-29)34-25(22(18)24-27-19-6-4-5-7-20(19)33-24)28-23(30)16-8-10-17(11-9-16)26(31)32-3;/h4-11,15H,12-14H2,1-3H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDZRKQANPLKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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